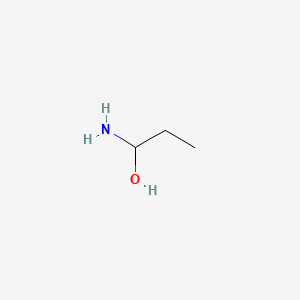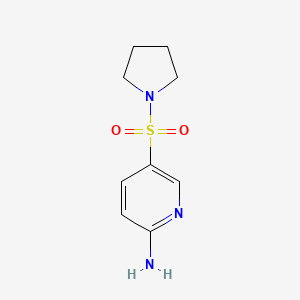
3-Methoxypyrrolidine
Descripción general
Descripción
3-Methoxypyrrolidine is a chemical compound with the molecular formula C5H11NO . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with one nitrogen atom and a methoxy group attached to it . The molecular weight of this compound is 101.15 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 101.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Drug Development
3-Methoxypyrrolidine derivatives have been successfully employed in the enantioselective synthesis of complex molecules. For instance, certain derivatives were crucial in the total synthesis of the antitumor product (+)-pancratistatin and in converting a racemic route to tetrodotoxin into an enantioselective one. These processes are vital in drug development, allowing the creation of highly potent pharmaceuticals with specific functional properties (Cagide-Fagín et al., 2012).
Chemoenzymatic Synthesis for Antitumor Compounds
Chemoenzymatic synthesis involving this compound has been shown to be an efficient route for the preparation of key intermediates for novel quinolone antitumor compounds. This method illustrates a pathway for the synthesis of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine, which is a crucial step for creating effective antitumor agents (Kamal et al., 2004).
Antifungal Agent Development
Pterolactam derivatives of this compound have shown promising results as potential antifungal agents. Novel Mannich bases of amide derived from Pterolactam have demonstrated significant antifungal activities against various fungal strains, presenting a new direction in the development of biosourced fungicides (Dascălu et al., 2020).
Microfluidic Electrolysis for Routine Synthesis
The methoxylation of N-formylpyrrolidine, a derivative of this compound, has been efficiently carried out in a microfluidic electrolysis cell. This approach is beneficial for routine laboratory synthesis, allowing high conversion rates and the production of significant quantities of the product in a controlled and efficient manner (Kuleshova et al., 2012).
Mecanismo De Acción
Safety and Hazards
3-Methoxypyrrolidine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation .
Relevant Papers Several papers have been published on the synthesis and potential applications of this compound and other pyrrolidine derivatives . These studies highlight the versatility of the pyrrolidine scaffold for the development of novel biologically active compounds .
Análisis Bioquímico
Biochemical Properties
3-Methoxypyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with catecholamine transmission pathways, particularly affecting enzymes involved in neurotransmitter synthesis and degradation . These interactions can modulate the levels of neurotransmitters such as dopamine and noradrenaline, impacting various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can enhance catecholamine transmission in cortical regions, leading to increased expression of immediate early genes related to neuronal activity and plasticity . Additionally, it affects acetylcholine levels in the cortex and hippocampus, which are crucial for cognitive functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to certain receptors, such as the 5-hydroxytryptamine 7 receptor and α2-adrenoceptor . These interactions lead to the modulation of neurotransmitter release and receptor activity, ultimately influencing gene expression and cellular responses. The compound’s ability to enhance catecholamine transmission is particularly notable in its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and air . Long-term studies have shown that this compound can maintain its efficacy in enhancing neurotransmitter transmission and gene expression over extended periods, although its stability must be carefully managed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and neurotransmitter levels without significant adverse effects . At higher doses, it can lead to toxicity and adverse reactions, including disruptions in normal cellular functions and potential neurotoxicity. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes hydroxylation and dehydrogenation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s ability to cross the blood-brain barrier is particularly relevant for its effects on neurotransmitter systems and cognitive functions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization patterns influence its interactions with cellular machinery and its overall biochemical effects.
Propiedades
IUPAC Name |
3-methoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWNUQAQPAYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463233 | |
| Record name | 3-methoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62848-20-8 | |
| Record name | 3-methoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stereochemical considerations in synthesizing 3-Methoxypyrrolidine derivatives?
A1: The synthesis of enantiopure 3-Methoxypyrrolidines can be achieved with high stereocontrol. For instance, a study demonstrated the stereodivergent synthesis of these compounds from 3,6-Dihydro-2H-1,2-oxazines. [] This method allows for the selective synthesis of either enantiomer, which is crucial for investigating their biological activities as the different enantiomers often exhibit different pharmacological profiles.
Q2: How does the structure of this compound derivatives influence their reactivity with Grignard reagents?
A2: Research indicates that the addition of Grignard reagents to malimides, which are precursors to 3-Methoxypyrrolidines, occurs regioselectively at the alpha-carbonyl group. [] This selectivity is attributed to the preferential chelation of the Grignard reagent to this specific carbonyl group. Interestingly, the reaction proceeds via an unusual trans-addition pathway, dictated by the rigid five-membered ring structure of the malimide. Notably, the presence of bulky substituents, such as a tert-butyldimethylsilyloxy (TBDMS) group, can significantly impact the regioselectivity due to steric hindrance and electronic effects.
Q3: Can this compound derivatives be used as chiral building blocks in the synthesis of complex natural products?
A3: Yes, the inherent chirality of 3-Methoxypyrrolidines makes them valuable chiral building blocks. For example, a study highlighted their use in the stereocontrolled synthesis of the indolizidine alkaloid skeleton. [] The researchers utilized a (3S)-3-Methoxypyrrolidine derivative in a convergent synthetic strategy to access the desired alkaloid framework with the correct stereochemistry. This approach demonstrates the potential of these derivatives in constructing complex molecules with important biological activities.
Q4: What is known about the pharmacological profile of this compound derivatives?
A4: Research has focused on specific derivatives like (3S)-3-(2,3-difluorophenyl)-3-Methoxypyrrolidine (IRL752). [] This compound exhibits a unique pharmacological profile, preferentially enhancing catecholamine transmission in the cortex. Studies demonstrate its ability to normalize tetrabenazine-induced hypoactivity and improve cognitive performance in object recognition and reversal learning tests, suggesting potential therapeutic applications in conditions involving cognitive impairment, such as Parkinson's disease.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)
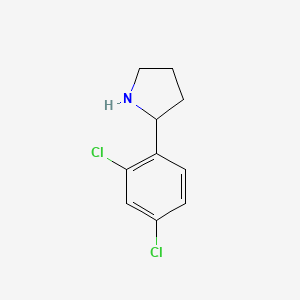
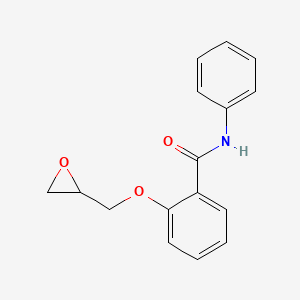

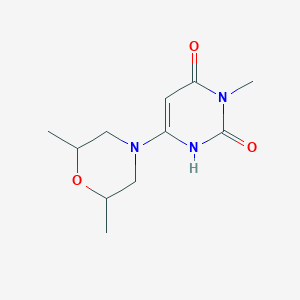

![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)
![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)



